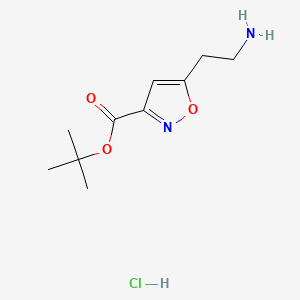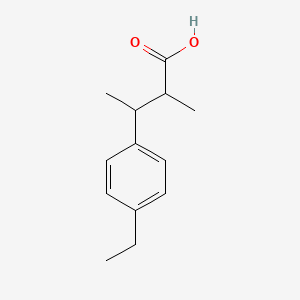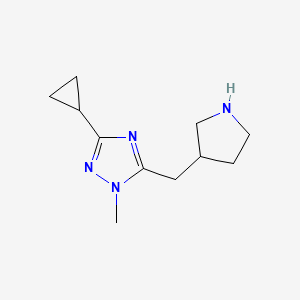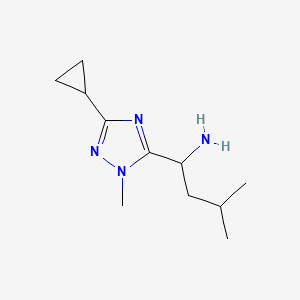
4-Chlorobenzene-1-sulfonoimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzene-1-sulfonoimidamide hydrochloride is a white crystalline compound with the molecular formula C6H8Cl2N2OS and a molecular weight of 227.1 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Chlorobenzene-1-sulfonoimidamide hydrochloride typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of benzene derivatives followed by sulfonation and subsequent conversion to the sulfonoimidamide form. The reaction conditions often involve the use of strong acids like sulfuric acid and chlorinating agents such as chlorine gas .
Analyse Chemischer Reaktionen
4-Chlorobenzene-1-sulfonoimidamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Nucleophilic Reactions: The compound can also undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium hydroxide.
Common reagents used in these reactions include sulfuric acid, chlorine gas, and sodium hydroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
4-Chlorobenzene-1-sulfonoimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chlorobenzene-1-sulfonoimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzene-1-sulfonoimidamide hydrochloride can be compared with other benzene derivatives, such as:
Chlorobenzene: Similar in structure but lacks the sulfonoimidamide group.
Benzene-1-sulfonoimidamide: Similar but without the chlorine substituent.
The presence of both the chlorine and sulfonoimidamide groups in this compound makes it unique and provides distinct chemical properties that are valuable in various applications .
Eigenschaften
Molekularformel |
C6H8Cl2N2OS |
|---|---|
Molekulargewicht |
227.11 g/mol |
IUPAC-Name |
1-(aminosulfonimidoyl)-4-chlorobenzene;hydrochloride |
InChI |
InChI=1S/C6H7ClN2OS.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H3,8,9,10);1H |
InChI-Schlüssel |
FAWKEELHKOOHKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=N)(=O)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


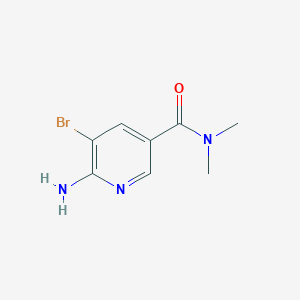
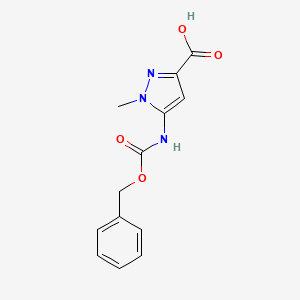
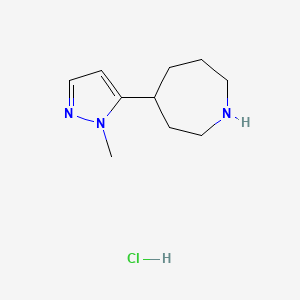
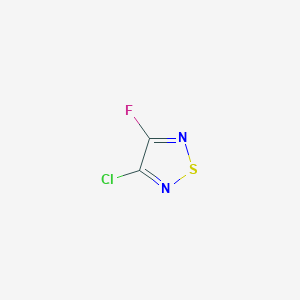

![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)



